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Azetidine dihydrochloride

Cat. No.: B11923026
M. Wt: 130.01 g/mol
InChI Key: GNMZOTQIHJUMJF-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Modern Chemical Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are recognized as important building blocks in modern organic synthesis. rsc.orgresearchgate.net Their incorporation into molecular structures can significantly influence physicochemical properties, making them attractive motifs in drug discovery and development. chemrxiv.orgacs.org The azetidine (B1206935) scaffold is present in several approved drugs and numerous bioactive molecules currently under investigation. chemrxiv.orglifechemicals.com

The utility of azetidines stems from their ability to serve as versatile synthetic intermediates. rsc.org The strained four-membered ring can undergo various transformations, including ring-opening and ring-expansion reactions, providing access to a diverse array of more complex nitrogen-containing compounds. ub.bw Furthermore, the nitrogen atom within the azetidine ring can be readily functionalized, allowing for the introduction of various substituents and the construction of diverse molecular architectures. ijmrset.com The rigid conformation of the azetidine ring also provides a means to control the three-dimensional structure of larger molecules, which is crucial for optimizing interactions with biological targets. nih.govrsc.org

Several natural products contain the azetidine ring, highlighting its relevance in biological systems. ub.bwresearchgate.net The study of these natural products has inspired the development of new synthetic methodologies for constructing and functionalizing the azetidine core. researchgate.net In medicinal chemistry, azetidines are often used as bioisosteres for other cyclic and acyclic moieties, offering a way to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. ijmrset.com

Theoretical Basis of Azetidine Ring Strain and its Impact on Reactivity Profiles

The chemical behavior of azetidines is largely dictated by their inherent ring strain. rsc.orgrsc.org The estimated ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.orgresearchgate.net This balance of strain and stability is a key feature of azetidines, allowing them to be stable enough for isolation and handling while remaining sufficiently reactive for synthetic transformations. rsc.orgresearchgate.net

The ring strain in azetidines arises from bond angle distortion and torsional strain. The internal bond angles in the four-membered ring are compressed relative to the ideal tetrahedral or trigonal planar geometries of the constituent atoms. This deviation from optimal bond angles leads to an increase in potential energy, making the ring susceptible to reactions that relieve this strain.

The reactivity of the azetidine ring is a direct consequence of this strain. Ring-opening reactions are a common and synthetically useful transformation for azetidines. These reactions can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions. The regioselectivity of ring-opening is often influenced by the substituents on the ring and the nature of the attacking reagent. For instance, N-substituted azetidines can undergo intramolecular ring-opening decomposition under acidic conditions. nih.gov

The puckered conformation of the azetidine ring also plays a role in its reactivity. rsc.org The ring is not planar and undergoes a rapid inversion process. Substituents on the ring can influence the conformational preference and, consequently, the accessibility of the ring atoms to reagents.

Overview of Azetidine Dihydrochloride (B599025) within the Broader Azetidine Chemical Space

Azetidine dihydrochloride is the salt form of the parent azetidine heterocycle, where the nitrogen atom is protonated twice by hydrochloric acid. This salt is a common and commercially available starting material for the synthesis of a wide range of azetidine derivatives. chemicalbook.comfishersci.cascbt.com Its solid nature and increased stability compared to the free base make it a convenient form for storage and handling. chemicalbook.com

The primary use of this compound in synthesis is as a precursor to the free azetidine base. fishersci.cascbt.com Treatment of the dihydrochloride salt with a suitable base liberates the neutral azetidine, which can then be used in subsequent reactions. This in-situ generation of the free base is a common strategy to handle the volatile and potentially reactive nature of unsubstituted azetidine.

This compound itself is a water-soluble compound. chemicalbook.comfishersci.ca This property can be advantageous in certain synthetic applications where aqueous reaction conditions are desired. The hydrochloride salt form also ensures that the nitrogen atom is protected from unwanted side reactions until the free base is intentionally generated.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₈ClN
Molecular Weight 93.55 g/mol
CAS Number 36520-39-5
Appearance Solid
Solubility Soluble in water chemicalbook.comfishersci.ca

This table is generated based on available data and may not be exhaustive.

Historical Context and Evolution of Research on Azetidine Scaffolds

The study of azetidine chemistry has a history that dates back to the early 20th century, with initial reports on the synthesis of azetidine derivatives appearing in the chemical literature. jmchemsci.com However, for a long time, the development of synthetic methods for azetidines lagged behind that of other nitrogen heterocycles, largely due to the challenges associated with the formation of the strained four-membered ring. nih.govacs.org

Early methods for azetidine synthesis often involved the cyclization of γ-haloamines or the reduction of β-lactams (azetidin-2-ones). acs.org While these methods were foundational, they often suffered from limitations in terms of substrate scope and functional group tolerance.

A significant turning point in azetidine chemistry came with the discovery of the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. rsc.org This and other cycloaddition strategies have provided powerful tools for the construction of the azetidine ring with a high degree of stereocontrol. ub.bw

In recent decades, research on azetidine scaffolds has experienced a renaissance, driven by their increasing importance in medicinal chemistry. rsc.orgchemrxiv.org This has spurred the development of novel and more efficient synthetic methodologies. rsc.orgrsc.org Modern approaches to azetidine synthesis include transition-metal-catalyzed reactions, ring-contraction strategies, and the use of strained precursors like azabicyclo[1.1.0]butanes. rsc.org

The evolution of research has also seen a shift towards the synthesis of highly functionalized and stereochemically complex azetidines. nih.gov The ability to precisely control the substitution pattern and stereochemistry of the azetidine ring is crucial for its application in drug discovery and other areas of chemical science. acs.org The ongoing development of new synthetic methods continues to expand the accessibility and utility of the azetidine scaffold in contemporary research. youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9Cl2N B11923026 Azetidine dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9Cl2N

Molecular Weight

130.01 g/mol

IUPAC Name

azetidine;dihydrochloride

InChI

InChI=1S/C3H7N.2ClH/c1-2-4-3-1;;/h4H,1-3H2;2*1H

InChI Key

GNMZOTQIHJUMJF-UHFFFAOYSA-N

Canonical SMILES

C1CNC1.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for Azetidine Dihydrochloride and Functionalized Azetidines

Classical Approaches to Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring has been a subject of extensive research, leading to the development of several classical synthetic methodologies. These approaches primarily involve the formation of the heterocyclic ring through intramolecular or intermolecular reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a prominent strategy for synthesizing azetidines. This approach involves the formation of a new bond within a single molecule to close the ring.

The formation of a carbon-nitrogen bond is a common and effective method for constructing the azetidine ring. This can be accomplished through several key reactions.

Nucleophilic Substitution of γ-Haloamines: This is one of the most traditional and widely used methods for azetidine synthesis. acs.orgresearchgate.net It involves the intramolecular cyclization of a γ-haloamine, where the nitrogen atom acts as a nucleophile and displaces a halide ion from the γ-carbon. acs.orgthieme-connect.de The reaction is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity. A variety of leaving groups can be employed, including halides (I, Br, Cl) and sulfonate esters (OMs, OTs, OTf). u-tokyo.ac.jp

For instance, the synthesis of azetidine hydrochloride can be achieved from 3-amino propanol, which is converted to a phosphoramidate (B1195095) intermediate. Subsequent cleavage of the P-N bond with hydrochloric acid yields azetidine hydrochloride in high yield. scientific.net Another example involves the reaction of (2-bromoethyl)sulfonium triflate with arylglycine derivatives to form azetidines. organic-chemistry.org

Reductive Cyclizations of β-Haloalkylimines: This method provides an alternative route to N-substituted azetidines. bham.ac.ukresearchgate.net It involves the reduction of a γ-haloalkyl-imine, which is typically formed from the condensation of a γ-halo-ketone with a primary amine. The reduction of the imine functionality, often with a reducing agent like sodium borohydride (B1222165), is followed by an intramolecular nucleophilic substitution to form the azetidine ring. bham.ac.uk For example, 1-alkyl-2-methyl-3,3-dimethoxyazetidines have been synthesized in good to excellent yields through the reductive cyclization of the corresponding imines using sodium borohydride in methanol. bham.ac.uk

PrecursorReagentProductYieldReference
γ-Haloalkyl-imineSodium BorohydrideN-Substituted AzetidineModerate to High bham.ac.uk

While less common than C-N bond formation, the construction of the azetidine ring through C-C bond formation offers a unique synthetic pathway. magtech.com.cn

Nucleophilic Displacements and Michael Additions: These reactions involve the formation of a C-C bond to complete the four-membered ring. For instance, intramolecular Michael additions can be employed where a carbanion attacks an α,β-unsaturated system within the same molecule. magtech.com.cn

The cyclization of unsaturated amines provides another versatile route to functionalized azetidines. magtech.com.cn

Iodocyclization of Homoallylic Amines: The reaction of homoallylic amines with iodine can lead to the formation of 2-(iodomethyl)azetidine derivatives. rsc.orgrsc.org This reaction proceeds via a 4-exo-trig cyclization and can be stereoselective. researchgate.netresearchgate.net For example, room temperature iodocyclization of homoallylamines with iodine and sodium hydrogen carbonate in acetonitrile (B52724) can stereoselectively produce cis-2-(iodomethyl)azetidine derivatives. rsc.org The nature of the substituents on the homoallylic amine can influence the ratio of azetidine to the isomeric pyrrolidine (B122466) product. rsc.org

ReactantReagentProductKey FeatureReference
HomoallylamineIodine2-(Iodomethyl)azetidineStereoselective formation of cis-azetidine rsc.org

Ring Transformation Strategies

Ring transformation reactions offer an alternative approach to azetidine synthesis, where a pre-existing heterocyclic ring is converted into the desired four-membered ring.

The contraction of a five-membered ring, such as a pyrrolidine derivative, can be an effective method for synthesizing azetidines. magtech.com.cnresearchgate.net This strategy can be particularly useful for accessing specific substitution patterns on the azetidine ring. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This reaction proceeds in the presence of potassium carbonate and allows for the incorporation of various nucleophiles like alcohols, phenols, and anilines. organic-chemistry.org The replacement of a pyrrolidine ring with an azetidine ring generally leads to a decrease in conformational flexibility. nih.gov

Starting MaterialReagent(s)ProductReference
α-Bromo N-sulfonylpyrrolidinonePotassium Carbonate, Nucleophileα-Carbonylated N-sulfonylazetidine organic-chemistry.org
Ring Expansion of Three-Membered Heterocycles (e.g., Aziridines)

The ring expansion of aziridines provides a powerful and versatile strategy for the synthesis of functionalized azetidines. ub.bwarkat-usa.org This approach leverages the inherent ring strain of the three-membered aziridine (B145994) ring, which can be induced to undergo ring-opening and subsequent cyclization to form the more stable four-membered azetidine ring. ub.bwarkat-usa.org Various reagents and catalytic systems have been developed to facilitate this transformation. arkat-usa.orgresearchgate.net

One notable method involves a rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones. nih.govresearchgate.net This reaction represents the first example of aziridine ring expansion enabled by vinyl carbenes and provides access to valuable 2-alkenyl azetidine products. nih.gov The process is believed to proceed through the in situ formation of an alkenyl aziridinium (B1262131) ylide intermediate, followed by a Current time information in Bangalore, IN.organic-chemistry.org-Stevens rearrangement. nih.govresearchgate.netnih.gov Computational and experimental studies suggest a diradical pathway for the reaction mechanism. nih.govresearchgate.net A significant advantage of this method is the ability to perform it as a one-pot, two-step procedure starting from cinnamaldehyde (B126680), offering a step-economical route to these compounds. nih.govresearchgate.net

Biocatalysis has also emerged as a highly effective approach for the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.orgacs.org Engineered "carbene transferase" enzymes, derived from cytochrome P450BM3, have been shown to catalyze the reaction of aziridines with diazo compounds to produce chiral azetidines with exceptional stereocontrol (e.g., 99:1 enantiomeric ratio). nih.govchemrxiv.orgacs.org This biocatalytic system overcomes the common side reaction of cheletropic extrusion of olefins from the intermediate aziridinium ylide, a significant challenge in other catalytic systems. nih.govacs.orgchemrxiv.org The substrate scope is broad, tolerating various aromatic and even thiophene-bearing aziridines. nih.govchemrxiv.org

Catalyst SystemAziridine SubstrateReagentProductYieldEnantiomeric Ratio (er)Reference
Rh₂(OAc)₄N-Cbz-2-phenylaziridineVinyl-N-triftosylhydrazone2-phenyl-3-vinylazetidine71%N/A nih.govthieme-connect.com
P411-AzetS (Engineered Cytochrome P450)N-benzyl-2-phenylaziridineEthyl diazoacetateChiral azetidine75%99:1 nih.govchemrxiv.orgchemrxiv.org
P411-AzetSN-benzyl-2-(thiophen-2-yl)aziridineEthyl diazoacetateThiophene-bearing azetidineHighHigh nih.govchemrxiv.org

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely utilized and classical method for the synthesis of azetidines. acs.org This approach is particularly valuable due to the ready availability of a wide variety of β-lactam precursors. acs.org The reduction is typically accomplished with high efficiency and good yields using several reducing agents. acs.orgrsc.org

Commonly employed reagents include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel. acs.org More efficient and chemoselective reductions can be achieved using alanes, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), in ether. acs.orgnih.gov A key advantage of these methods is the retention of stereochemistry at the ring substituents during the reduction process. acs.org

However, the use of Lewis acidic conditions, particularly with alane reagents, can sometimes lead to ring-opening of the strained azetidine product, especially when the azetidine ring is substituted with electron-rich groups like a C-4 phenyl group. acs.orgrsc.org In such cases, rearrangement to a more stable tetrahydroquinoline may occur. acs.org Despite this potential limitation, the β-lactam reduction remains a cornerstone for the synthesis of simple and functionalized azetidines. acs.orgrsc.org

β-Lactam SubstrateReducing AgentProductYieldNotesReference
N-substituted azetidin-2-onesDiborane/THFN-substituted azetidinesGoodGeneral method acs.org
N-substituted azetidin-2-onesLiAlH₄N-substituted azetidinesGoodGeneral method acs.org
Bis-β-lactamDIBAL-H or ChloroalanesBis-azetidineHighDemonstrates efficiency for complex substrates acs.org
Enantiopure 4-aryl-β-lactamAlH₂Cl2-arylazetidineHighStraightforward route to enantiopure azetidines nih.gov
β-lactam with electron-rich C-4 phenyl substituentAlanesTetrahydroquinoline-Ring-opening rearrangement observed acs.org

Contemporary and Advanced Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of novel and sophisticated methods for constructing the azetidine ring system, offering improved efficiency, stereoselectivity, and functional group tolerance.

Photochemical Cycloaddition Reactions

Photochemical methods, particularly [2+2] cycloadditions, represent a powerful and atom-economical strategy for the direct synthesis of the four-membered azetidine ring. nih.govresearchgate.netrsc.org

The aza Paternò-Büchi reaction, the photocycloaddition of an imine and an alkene, is one of the most direct and efficient routes to functionalized azetidines. rsc.orgnih.govresearchgate.net However, its application has historically been limited due to challenges associated with the photophysics of the imine component, which can undergo rapid isomerization upon photoexcitation, competing with the desired cycloaddition. springernature.comresearchgate.netchemrxiv.org

Recent breakthroughs have overcome some of these limitations. Visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed using the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. nih.gov This method utilizes a commercially available iridium photocatalyst to facilitate the [2+2] cycloaddition with a broad range of alkenes under mild conditions. nih.gov The resulting azetidine products can be readily deprotected to yield free, unprotected azetidines. nih.gov

Another approach involves photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes. nih.govacs.orgacs.org This oxidative formal aza Paternò-Büchi reaction is induced by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones, which serve as the imine precursors. nih.govacs.orgacs.org The reaction proceeds with high stereoselectivity and is applicable to amino acid-derived substrates, including those with oxidation-prone residues like lysine (B10760008) and tryptophan. nih.govacs.org

The mechanism of photocatalytic azetidine formation via the aza Paternò-Büchi reaction typically involves the generation of an excited state of the imine component, which then undergoes cycloaddition with the alkene. researchgate.net In many modern protocols, this is achieved through triplet energy transfer from a photocatalyst to the imine substrate. nih.govresearchgate.netchemrxiv.org

For instance, in the visible-light-mediated reaction of 2-isoxazoline-3-carboxylates, an iridium photocatalyst absorbs visible light and transfers its triplet energy to the oxime. nih.gov This excited triplet-state oxime then reacts with the alkene to form the azetidine ring. nih.gov Mechanistic studies have indicated that the singlet excited state is not reactive in this specific cycloaddition. rsc.org

In the dehydrogenative cycloadditions, a single photocatalyst drives the reaction by first oxidizing the amine to an iminium intermediate, which then participates in the [2+2] cycloaddition. acs.org More recent developments have also explored radical strain-release photocatalysis, where a photosensitizer initiates a radical process involving azabicyclo[1.1.0]butanes (ABBs) to form densely functionalized azetidines. chemrxiv.orgchemrxiv.orgthieme-connect.com This process is orchestrated by an organic photosensitizer that governs the key energy-transfer step with sulfonylimine precursors, leading to the formation of radical intermediates that are intercepted by the strained ABB. chemrxiv.orgchemrxiv.org

Reaction TypeImine/Amine PrecursorAlkenePhotocatalyst/ConditionsKey Mechanistic FeatureReference
Intermolecular aza Paternò-Büchi2-Isoxazoline-3-carboxylatesVarious alkenesIridium photocatalyst, visible lightTriplet energy transfer to oxime nih.govrsc.org
Dehydrogenative [2+2] CycloadditionDihydroquinoxalinonesVarious alkenesPhotoredox catalyst, aerobic oxidationOxidative formation of imine intermediate nih.govacs.orgacs.org
Radical Strain-ReleaseSulfonyliminesAzabicyclo[1.1.0]butanes (ABBs)Organic photosensitizer, 456 nm lightEnergy transfer to sulfonylimine, radical interception of ABB chemrxiv.orgchemrxiv.orgthieme-connect.com

Transition Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis of azetidines, offering high efficiency and selectivity. organic-chemistry.orgacs.org Palladium and rhodium are among the most frequently used metals in these transformations. organic-chemistry.orghep.com.cnnih.gov

Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of picolinamide (B142947) (PA)-protected amine substrates is a highly efficient method for constructing the azetidine ring. organic-chemistry.orgorganic-chemistry.org This reaction proceeds with low catalyst loading under mild conditions and exhibits predictable selectivity. organic-chemistry.org The catalytic cycle is thought to involve a Pd(II)/Pd(IV) mechanism, where the C-H bond is transformed into a C-N bond with high diastereoselectivity. organic-chemistry.org This strategy has been extended to construct complex polycyclic azetidines from aliphatic amines. acs.org

Rhodium catalysts have been employed in the ring expansion of aziridines, as detailed previously, and also in the ring expansion of azetidines themselves to form larger heterocycles like dihydropyrroles. nih.govnih.govacs.org Tantalum-catalyzed hydroaminoalkylation has also been reported for azetidine synthesis. rsc.org This involves the reaction of an amine with an alkene, followed by cyclization to afford the corresponding azetidine. rsc.org

CatalystReaction TypeSubstrateProductKey FeaturesReference
PalladiumIntramolecular γ-C(sp³)-H AminationPicolinamide-protected aminesFunctionalized azetidinesLow catalyst loading, mild conditions, high diastereoselectivity organic-chemistry.orgorganic-chemistry.org
PalladiumIntramolecular γ-C(sp³)–H AminationAliphatic straight-chain and cycloalkyl aminesPolycyclic azabicyclic scaffoldsHigh functional group tolerance acs.org
RhodiumOne-Carbon Ring ExpansionAziridines and vinyl-N-triftosylhydrazones2-Vinyl azetidinesFirst example with vinyl carbenes nih.govresearchgate.netthieme-connect.com
TantalumHydroaminoalkylation/CyclizationAmine and alkeneAzetidineTwo-step process rsc.org
Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines, primarily through intramolecular C-H amination. In 2018, a notable development was a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for creating functionalized azetidines. rsc.org This method utilizes a combination of a benziodoxole tosylate as an oxidant and silver acetate (B1210297) (AgOAc) as an additive. rsc.org The key mechanistic step is a reductive elimination from an alkyl-Pd(IV) intermediate. rsc.org This process involves the generation of an octahedral Pd(IV) species, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org This reaction demonstrates good tolerance for various functional groups. rsc.org

Another approach involves the palladium-catalyzed asymmetric allylation of azalactones. rsc.org This method has been used to synthesize chiral azetidines. rsc.org Additionally, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates provides an efficient route to azetidines. organic-chemistry.org This transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle, converting γ-C(sp³)–H bonds into C–N bonds with high diastereoselectivity. organic-chemistry.org The use of palladium catalysts offers the advantages of low catalyst loading and the use of inexpensive reagents under convenient operating conditions. organic-chemistry.org

Table 1: Key Features of Palladium-Catalyzed Azetidine Synthesis
FeatureDescriptionReference
Catalyst System Palladium(II) with benziodoxole tosylate and AgOAc rsc.org
Key Intermediate Alkyl-Pd(IV) species rsc.org
Reaction Type Intramolecular γ-C(sp³)–H amination rsc.org
Substrates Picolinamide (PA) protected amines organic-chemistry.org
Selectivity High diastereoselectivity organic-chemistry.org
Advantages Good functional group tolerance, low catalyst loading rsc.orgorganic-chemistry.org
Rhodium-Catalyzed Carbene Insertion

Rhodium catalysts are effective in promoting the synthesis of azetidines through carbene insertion reactions. One such method involves the one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones. researchgate.netnih.gov This reaction, catalyzed by rhodium acetate (Rh₂(OAc)₄), produces 2-vinyl azetidines. researchgate.netnih.gov The process is believed to proceed through the in situ formation of an alkenyl aziridinium ylide intermediate. researchgate.netnih.gov Computational and experimental studies suggest a diradical pathway is involved in the reaction mechanism. researchgate.netnih.gov This represents the first instance of ring expansion of aziridines facilitated by vinyl carbenes. researchgate.netnih.gov A one-pot, two-step protocol starting from cinnamaldehyde has also been developed, providing a streamlined approach to these valuable compounds. researchgate.netnih.gov

Titanium(IV)-Mediated Coupling (Kulinkovich-type Pathways)

Titanium(IV)-mediated coupling reactions, following Kulinkovich-type pathways, provide a versatile method for synthesizing spirocyclic NH-azetidines. rsc.orgnih.gov This approach involves the reaction of oxime ethers with either alkyl Grignard reagents or a terminal olefin ligand exchange coupling partner. nih.govresearchgate.net The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. nih.govresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered N-heterocyclic ring. nih.govresearchgate.net This transformation is notable for its ability to produce structurally diverse and previously unreported NH-azetidines in a single step with moderate yields. nih.govresearchgate.net The reaction conditions typically involve combining Ti(Oi-Pr)₄, the oxime, and the Grignard reagent in an ethereal solvent at room temperature. researchgate.net

Table 2: Titanium(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines
ComponentRoleReference
Catalyst Ti(Oi-Pr)₄ researchgate.net
Substrates Oxime ethers and alkyl Grignard reagents/terminal olefins nih.govresearchgate.net
Proposed Intermediate Titanacyclopropane nih.govresearchgate.net
Reaction Type Kulinkovich-type coupling rsc.orgnih.gov
Product Spirocyclic NH-azetidines nih.gov
Tantalum-Catalyzed Hydroaminoalkylation

Tantalum-catalyzed hydroaminoalkylation has been developed as a method for synthesizing substituted azetidines. rsc.orgdoi.org This protocol allows for the synthesis of β-alkylated N-heterocycles through a one-pot alkylation/cyclization procedure. nih.govacs.org The reaction involves the hydroaminoalkylation of an appropriate precursor in the presence of a tantalum catalyst, which is followed by cyclization to yield the azetidine ring. rsc.org This method has been successfully applied to generate 3-methylated azetidines. nih.govacs.org The process demonstrates the utility of tantalum catalysts in C-H functionalization adjacent to a nitrogen atom for the construction of N-heterocycles. nih.gov

Strain-Release Synthesis Utilizing Azabicyclo[1.1.0]butanes

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release reactions. nih.govarkat-usa.org These reactions typically involve the cleavage of the C3-N bond, allowing for functionalization at the 1 and 3 positions of the azetidine ring. arkat-usa.org

One strategy involves the reaction of lithiated ABB with carbonyl compounds to form azabicyclo[1.1.0]butyl carbinols. nih.gov Subsequent N-activation of these carbinols with reagents like trifluoroacetic anhydride (B1165640) or triflic anhydride can trigger a semipinacol rearrangement, yielding keto 1,3,3-substituted azetidines. nih.gov Alternatively, treating the carbinols with benzyl (B1604629) chloroformate and sodium iodide leads to iodohydrin intermediates that, upon treatment with a base, form spiroepoxy azetidines. nih.gov The specific reaction pathway is dictated by the electronic nature of the activating agent. nih.gov

Furthermore, dual copper/photoredox catalysis enables the multicomponent allylation of ABBs, providing access to azetidines with C3 quaternary centers via a radical relay mechanism. rsc.org Another approach involves the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl chloroformate or trifluoroacetic anhydride to produce diversely substituted 2-(trifluoromethyl)azetidines. nih.gov

Aza-Michael Addition Reactions for Functionalized Azetidines

The aza-Michael addition is a powerful C-N bond-forming reaction used for the synthesis of functionalized azetidines. mdpi.com This strategy has been employed to prepare various NH-heterocyclic derivatives. mdpi.com A simple and efficient route involves the DBU-catalyzed Horner-Wadsworth-Emmons reaction of (N-Boc)azetidin-3-one to form an (N-Boc-azetidin-3-ylidene)acetate intermediate. nih.govresearchgate.net Subsequent aza-Michael addition of various NH-heterocycles, such as pyrazole, imidazole, and triazole, to this intermediate yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com The reaction conditions and duration can be tailored to the specific nucleophile, with aromatic heterocycles generally requiring longer reaction times than aliphatic amines. mdpi.com This methodology provides a versatile platform for creating a library of novel heterocyclic amino acid derivatives. mdpi.comnih.gov

Table 3: Aza-Michael Addition for Azetidine Synthesis
StepDescriptionCatalyst/ReagentReference
1 Horner-Wadsworth-Emmons reactionDBU nih.gov
2 Aza-Michael additionNH-heterocycles mdpi.com
Product Functionalized 3-substituted 3-(acetoxymethyl)azetidines nih.gov

Synthesis via Phosphoramidate Intermediates

A novel method for the synthesis of azetidine hydrochloride has been developed utilizing a phosphoramidate intermediate. scientific.net This strategy involves the key step of cleaving the P-N bond in an azetidin-1-ylphosphoramidate with hydrochloric acid, which results in a high-yield conversion to the desired azetidine hydrochloride. scientific.net Phosphoramidates can also serve as intermediates in the synthesis of functionalized azetidines. For instance, aza-Michael adducts can be treated with N-arylphosphoramidates to produce azetidines in a one-pot procedure. researchgate.netresearchgate.net This approach has been used to synthesize 1,2,4-trisubstituted azetidines diastereoselectively and in excellent yields through a reductive cyclization process. researchgate.net

Enantioenriched Azetidine Synthesis (e.g., Chiral Sulfinamide-Mediated Approaches)

The synthesis of enantiomerically pure azetidines is a significant challenge in organic chemistry. One of the most effective strategies involves the use of chiral auxiliaries to control the stereochemical outcome of the reaction. Among these, chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have emerged as powerful tools for the asymmetric synthesis of C2-substituted azetidines. acs.orgbham.ac.uk

A general and scalable three-step method has been developed that utilizes inexpensive and commercially available chiral tert-butanesulfinamides for chiral induction. acs.orgnih.gov The synthesis commences with the condensation of a 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral sulfinamide to form a sulfinimine. acs.org Subsequent organometallic addition to this imine, followed by intramolecular cyclization via chloride displacement, yields the N-sulfinyl-azetidine with high diastereoselectivity. acs.orgresearchgate.net This approach is versatile, providing access to azetidines with a wide range of substituents at the C2-position, including aryl, vinyl, allyl, and various alkyl groups. acs.orgnih.govresearchgate.net

A key advantage of this methodology is its scalability; gram-scale synthesis has been demonstrated, affording the protected azetidine product in good yield and diastereomeric ratio over three steps. acs.orgnih.gov In many cases, the resulting diastereomers can be separated using standard column chromatography, leading to enantiopure N-protected azetidines. nih.govacs.org The final step involves the cleavage of the sulfinamide auxiliary group, typically with an acid like HCl in an alcohol solvent, to furnish the desired enantioenriched C2-substituted azetidine, often as its hydrochloride salt. nih.govacs.orgacs.org This salt is a stable and versatile intermediate for further functionalization. researchgate.netresearchgate.net

Starting MaterialsChiral AuxiliaryKey StepsProduct TypeDiastereomeric Ratio (d.r.)Reference
3-chloropropanal, Organometallic reagent(R)- or (S)-tert-butanesulfinamide1. Condensation 2. Grignard Addition 3. Intramolecular CyclizationC2-substituted N-sulfinyl-azetidinesUp to 85:15 acs.orgnih.gov

Post-Synthetic Functionalization of Azetidine Rings

Once the azetidine core is constructed, its modification through post-synthetic functionalization is crucial for generating libraries of diverse molecules. Several strategies have been developed to introduce functional groups at various positions of the azetidine ring with high levels of control.

Electrophilic and Nucleophilic Functionalization Strategies

Both electrophilic and nucleophilic strategies are employed to functionalize pre-existing azetidine rings.

Electrophilic Functionalization: An important electrophilic strategy is "electrophilic azetidinylation," which allows for the direct attachment of an azetidine ring to various nucleophiles. rsc.orgchemrxiv.org This method utilizes highly reactive azetidine-based reagents, such as azetidinyl trichloroacetimidates (ATAs) and the more recently developed azetidinyl o-alkynylbenzoates (AABs). chemrxiv.orgrsc.org These reagents act as electrophilic sources of the azetidine moiety, reacting with a broad spectrum of nucleophiles, including those relevant to medicinal chemistry, to form functionalized 3-aryl and 3-alkyl azetidines. rsc.orgrsc.org This modular approach simplifies access to complex azetidine-containing structures that would otherwise require lengthy linear syntheses. chemrxiv.org

Nucleophilic Functionalization: Nucleophilic functionalization often involves the ring-opening of an activated azetidine. Azetidinium salts, which can be formed from the parent azetidine, are susceptible to nucleophilic attack. rsc.org For instance, 2-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts undergo site-selective nucleophilic ring-opening reactions with halide nucleophiles. rsc.org The reaction with a fluoride (B91410) source, for example, preferentially occurs at the more substituted C2 position to yield a tertiary alkyl fluoride, demonstrating a controlled ring-opening functionalization. rsc.orgresearchgate.net This strategy provides a pathway to acyclic compounds containing the core elements of the original azetidine ring.

C-H Activation Methodologies

Direct C-H activation has revolutionized organic synthesis by enabling the functionalization of traditionally inert carbon-hydrogen bonds. This approach is particularly valuable for modifying complex molecules like azetidines without the need for pre-functionalization. acs.org

Transition-metal catalysis, especially with palladium, is a cornerstone of C-H activation strategies for azetidines. rsc.orgnih.gov In many cases, a directing group is used to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. For example, palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of amine substrates bearing a picolinamide (PA) directing group allows for the synthesis of azetidines. organic-chemistry.org

More advanced applications involve the asymmetric functionalization of C-H bonds. Palladium(II)-catalyzed enantioselective γ-C(sp³)–H arylation has been used for the asymmetric desymmetrization of amines, including azetidine derivatives. nih.govthieme-connect.com By using chiral ligands, such as chiral phosphoric acids, it is possible to achieve high enantioselectivity in the coupling of azetidines with partners like aryl boronic acids, leading to chiral functionalized azetidines. nih.govrsc.org Iron-catalyzed direct C-H bond amination has also been developed as a powerful method for creating complex N-heterocycles, including azetidines, from organic azides. nih.gov

Catalyst SystemSubstrate TypeFunctionalization TypeKey FeatureReference
Pd(OAc)₂ / Chiral Phosphoric AcidTf-protected alkyl aminesγ-C(sp³)–H ArylationAsymmetric desymmetrization nih.gov
[Rh(I)] / Chiral LigandSaturated aza-heterocyclesα-N-ArylationGood regio- and enantioselectivity rsc.org
Iron-dipyrrinato complexOrganic azidesIntramolecular C-H AminationDirect synthesis of N-heterocycles nih.gov

Direct Metal-Based Functionalization for Regio- and Stereoselectivity

Direct metalation of the azetidine ring, followed by trapping with an electrophile, is a fundamental strategy for its functionalization. researchgate.net The choice of metal, substrate, and reaction conditions profoundly influences the regio- and stereoselectivity of these transformations. rsc.org

Lithiation is a common metal-based functionalization technique. The position of lithiation on the azetidine ring is highly dependent on the nature of the substituent on the nitrogen atom. mdpi.com When an electron-withdrawing group (EWG) like a Boc group is present, deprotonation occurs exclusively at the C2 position (α-lithiation). uniba.it Conversely, an electron-donating group (EDG) on the nitrogen can direct metalation to other positions. mdpi.com These lithiated intermediates can then be trapped with various electrophiles to introduce a wide array of substituents. uniba.it

The stereoselectivity of these reactions is also a critical aspect. For example, the lithiation of azetidine-borane complexes has been shown to proceed with high regioselectivity at the benzylic position. nih.gov The stereochemical relationship between the ring proton and the borane (B79455) group dictates the reactivity, allowing for the stereoselective preparation of N-alkyl-2,2-disubstituted azetidines. nih.gov Furthermore, transition metals like palladium and copper are used to catalyze the functionalization of azetidines in a stereocontrolled manner, such as in Heck reactions on 3-methylene-1,2-diazetidines. nih.gov

Derivatization of Azetidine Hydrochloride Salts

Azetidine hydrochloride salts are common, stable, and synthetically useful intermediates. They are frequently generated after the acidic cleavage of nitrogen-protecting groups, such as the tert-butanesulfinyl group used in asymmetric synthesis. nih.govacs.org The free base can be liberated from the salt, typically by treatment with a mild base like sodium bicarbonate, allowing for subsequent reactions. google.com

These salts or their corresponding free amines are versatile precursors for a variety of derivatization reactions. For instance, after deprotection of an N-sulfinyl azetidine to its hydrochloride salt, the resulting secondary amine can undergo nucleophilic aromatic substitution, acylation, or sulfonylation. acs.orgresearchgate.net This two-step sequence of deprotection followed by derivatization highlights the utility of the hydrochloride salt as a key intermediate in medicinal chemistry programs, enabling the rapid diversification of an enantiomerically pure azetidine core. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of Azetidines

Ring-Opening Reactions of the Azetidine (B1206935) Core

Ring-opening reactions are a cornerstone of azetidine chemistry, providing pathways to a diverse array of acyclic amine derivatives. These reactions can be initiated by nucleophiles or promoted by acids.

The ring-opening of azetidines often requires activation, as the parent heterocycle is relatively stable. magtech.com.cn Activation is typically achieved by converting the azetidine into a more reactive azetidinium ion, for instance, through N-alkylation or protonation in the case of azetidine dihydrochloride (B599025). magtech.com.cnpolimi.it The subsequent nucleophilic attack generally proceeds via an SN2-type mechanism. iitk.ac.inindiascienceandtechnology.gov.inresearchgate.net

The regioselectivity of the nucleophilic attack is a key consideration in unsymmetrical azetidines. Several factors influence where the nucleophile will attack:

Electronic Effects : When a substituent that can stabilize a positive charge, such as an aryl group, is present on the ring, the nucleophile preferentially attacks the carbon atom adjacent to that substituent. magtech.com.cn This is because the transition state has some carbocationic character, which is stabilized by the electron-donating or conjugating ability of the substituent. magtech.com.cn

Steric Hindrance : In the absence of strong electronic effects, or when bulky nucleophiles are used, the attack typically occurs at the less sterically hindered carbon atom of the azetidinium ring. magtech.com.cn

Intramolecular Nucleophilic Attack : In cases where the nucleophile is part of the same molecule, the regioselectivity is often dictated by the size of the ring being formed in the transition state, with five- and six-membered rings being the most favorable. magtech.com.cn

A variety of nucleophiles have been successfully employed in the ring-opening of activated azetidines, including halides, thiols, alcohols, and carbon nucleophiles. rsc.orgiitk.ac.iniitk.ac.in For example, N-tosylazetidines undergo regioselective ring-opening with iodide ions in the presence of zinc iodide (ZnI2), where the iodide attacks the more electrophilic benzylic position. iitk.ac.in

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

Azetidine DerivativeNucleophileActivating AgentProduct TypeRef.
2-Aryl-N-tosylazetidineIodideZnI2γ-Iodoamine iitk.ac.in
2-Aryl-N-tosylazetidineThiolsChiral Phosphoric Acidβ-Amino Thioether rsc.org
Azetidine Carbamate (B1207046)Arenes/HeteroarenesLewis Acid2,2-Diaryl/heteroarylethylamine researchgate.net
N-Alkyl-2-alkenyl azetidinium saltVariousPre-formed saltFunctionalized Pyrrolidine (B122466) chemrxiv.org

In the presence of acids, azetidines are protonated to form azetidinium ions, which are highly susceptible to ring-opening. The reactivity of azetidinium ions to ring-opening is significantly higher than that of neutral azetidines. acs.org The mechanism involves protonation of the nitrogen atom, followed by cleavage of a carbon-nitrogen bond to form a carbocation intermediate. acs.org This carbocation is then trapped by a nucleophile present in the reaction medium. acs.org

The stability of the resulting carbocation plays a crucial role in the outcome of the reaction. For instance, 2-aryl-substituted azetidines readily undergo acid-promoted ring-opening due to the stabilization of the benzylic carbocation. acs.org

Under certain acidic conditions, particularly in the absence of a strong external nucleophile, azetidines can undergo dimerization. This occurs when a ring-opened azetidinium ion is attacked by the nitrogen atom of another intact azetidine molecule. This process has been observed when 1-azabicyclobutanes (ABBs), strained precursors to azetidines, are exposed to acidic conditions. chemrxiv.org Visible-light-mediated processes can also lead to the formation of azetine-based dimers through a series of cycloaddition and rearrangement steps. nsf.gov

Cycloaddition Reactions and Rearrangement Processes

Azetidines and their activated forms can participate in cycloaddition reactions, serving as four-atom synthons. For example, N-tosylazetidines can act as masked 1,4-dipoles in [4+2] cycloaddition reactions with nitriles, yielding substituted tetrahydropyrimidines. iitk.ac.in The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a notable method for synthesizing azetidines. rsc.orgspringernature.comrsc.orgnih.gov

Rearrangement reactions of azetidinium ions, such as the Stevens rearrangement, provide a route to larger heterocyclic rings. researchgate.net The Stevens rearrangement involves the formation of an ylide intermediate, which then undergoes a magtech.com.cniitk.ac.in-shift to expand the ring, typically yielding a pyrrolidine derivative. chemrxiv.orgresearchgate.net The regioselectivity of this rearrangement is generally high. researchgate.net Another significant rearrangement is the acid-mediated ring expansion of azetidine carbamates to form 1,3-oxazinan-2-ones. acs.org This reaction proceeds through a carbocation intermediate formed upon ring-opening, which is then trapped intramolecularly by the carbamate oxygen. acs.org

Reaction Kinetics and Thermodynamical Considerations in Azetidine Transformations

The kinetics of azetidine reactions are heavily influenced by the ring strain and the nature of the substituents. While the ring strain of azetidine (approximately 25.4 kcal/mol) drives ring-opening reactions, the activation energy for these processes is significant, making them more kinetically controlled than similar reactions with aziridines. rsc.org It has been shown that the rate of ring-opening for an azetidinium ion is considerably slower (by a factor of 1.7 x 10^4) than for a corresponding aziridinium (B1262131) ion. acs.org

Thermodynamically, ring-opening reactions of azetidines are generally favorable due to the release of ring strain. Theoretical studies on the reaction of cyclopropenylidene with azetidine showed that the insertion into the C-N bond is kinetically favored over the C-C bond, and the subsequent formation of allenes is a highly exothermic process. nih.gov

Kinetic studies on the formation of azetidinium salts from epichlorohydrin (B41342) and secondary amines have shown that the reaction mechanism involves the rapid formation of an intermediate, which then rearranges to the final product. polimi.it The use of polar protic solvents like water or ethanol (B145695) can accelerate the reaction by stabilizing the intermediate and the product. polimi.itacs.org

Investigating the Influence of Substituents on Azetidine Reactivity

Substituents on the azetidine ring and on the nitrogen atom have a profound impact on the molecule's reactivity, stability, and the regioselectivity of its reactions.

N-Substituents : Electron-withdrawing groups on the nitrogen atom, such as sulfonyl or acyl groups, activate the azetidine ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons. magtech.com.cnuniba.it Conversely, electron-donating groups on the nitrogen can decrease reactivity. acs.org The nature of the N-substituent also influences the stereochemistry of reactions at the α-carbon. uniba.itmdpi.com

C-Substituents : Substituents on the ring carbons can direct the regioselectivity of ring-opening reactions through electronic and steric effects. magtech.com.cn Aryl, vinyl, or other conjugating groups at the 2-position stabilize the transition state for nucleophilic attack at that carbon, favoring cleavage of the adjacent C-N bond. magtech.com.cn Electron-rich aryl groups, for example, enhance the rate of acid-promoted ring expansion by stabilizing the intermediate carbocation. acs.org The steric bulk of substituents can also play a dominant role, directing nucleophilic attack to the less hindered position. magtech.com.cn

The interplay of these substituent effects allows for fine-tuning of the reactivity of the azetidine core, enabling the synthesis of a wide range of functionalized amine derivatives. rsc.org

Table 2: Influence of Substituents on Azetidine Reactivity

Substituent TypePositionEffectConsequenceRef.
Electron-withdrawing (e.g., Tosyl)NitrogenActivates the ringFacilitates nucleophilic ring-opening magtech.com.cniitk.ac.in
Electron-donating (e.g., Alkyl)NitrogenIncreases electron density on NCan favor certain reaction pathways like Stevens rearrangement researchgate.netacs.org
Aryl, Alkenyl, CyanoC2-positionStabilizes transition state/intermediateDirects nucleophilic attack to C2 magtech.com.cn
Bulky AlkylC2-positionSteric hindranceDirects nucleophilic attack to the less substituted carbon magtech.com.cn
Electron-rich PhenylRing CarbonStabilizes carbocationFavors acid-promoted rearrangement acs.orgacs.org

Spectroscopic and Structural Characterization Methodologies for Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including azetidine (B1206935) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton environments within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the azetidine ring. In the case of azetidine dihydrochloride (B599025), the protonation of the nitrogen atom to form an ammonium (B1175870) salt significantly influences the chemical shifts of the adjacent protons. The protons on the carbons attached to the nitrogen (C2 and C4) are deshielded and typically appear as a multiplet in the range of δ 3.4–3.8 ppm. The proton on the C3 carbon appears at a different chemical shift, allowing for the complete assignment of the ring structure. In some azetidine derivatives, the geminal proton-proton coupling constants (Jgem) on the carbons adjacent to the nitrogen are in the range of 5-7.5 Hz. ipb.pt

Table 1: Typical ¹H-NMR Spectral Data for the Azetidine Ring in Hydrochloride Salts
Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity
C2-H, C4-H3.4 - 3.8Multiplet
C3-H2.2 - 2.6Multiplet
N-H₂⁺~9.0 - 10.0Broad Singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. For azetidine dihydrochloride, two distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the two unique carbon environments. The carbons directly bonded to the protonated nitrogen atom (C2 and C4) are deshielded and resonate at a lower field compared to the C3 carbon. The typical chemical shift range for azetidine carbons in derivatives is between δ 50–60 ppm.

Table 2: Expected ¹³C-NMR Spectral Data for this compound
Carbon PositionExpected Chemical Shift (δ, ppm)
C2, C4~50 - 55
C3~20 - 25

For more complex azetidine derivatives or to unambiguously confirm structural assignments, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This technique is particularly useful for identifying the nitrogen atom in the azetidine ring and confirming its connectivity. It shows correlations between the nitrogen atom and protons that are two or three bonds away. For instance, in studies of complex azetidine derivatives, ¹H-¹⁵N HMBC spectra have been used to definitively assign nitrogen chemical shifts, with azetidine nitrogen (N-1) signals appearing at specific ppm values. mdpi.com

Nuclear Overhauser Effect (NOE) Studies: NOE spectroscopy provides information about the spatial proximity of atoms. In the context of substituted azetidines, NOE experiments can confirm the relative configuration (cis/trans) of substituents on the ring by observing through-space interactions between their protons. ipb.ptmdpi.com

These advanced methods are crucial for the detailed structural elucidation of novel or complex azetidine compounds. ipb.ptmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key FT-IR Absorption Bands for this compound
Vibrational ModeFrequency Range (cm⁻¹)Assignment
N-H Stretch (Ammonium)3200 - 2500 (broad)Secondary amine salt
C-H Stretch (Aliphatic)3000 - 2850CH₂ groups in the ring
C-N Stretch~1250 - 1020Azetidine ring C-N bond

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation patterns. wikipedia.org For this compound, electrospray ionization (ESI) is a suitable technique due to the compound's polar and ionic nature. smolecule.com

The mass spectrum would be expected to show a peak corresponding to the protonated molecule of the free base [M+H]⁺, where M is the azetidine free base. The molecular weight of azetidine is 57.10 g/mol , so the [M+H]⁺ ion would appear at an m/z of approximately 58.1. In some cases, the intact salt form might be observed, though it is less common. smolecule.com

The fragmentation of the azetidine ring under mass spectrometric conditions can proceed through characteristic pathways. wikipedia.org Common fragmentation includes the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or cleavage of the ring. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of the azetidine core. smolecule.com Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of a selected parent ion, providing even more detailed structural confirmation. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, TLC)

Chromatographic methods are indispensable tools in synthetic chemistry for separating and identifying components within a mixture. oup.com.au This is particularly crucial in the synthesis of azetidine derivatives to ensure the purity of the final product and to track the progress of a reaction. nih.govrdd.edu.iqfrontiersin.orgamazonaws.comnih.govgoogle.com

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for these purposes. nih.govrdd.edu.iqfrontiersin.orgamazonaws.comnih.govgoogle.com In TLC, a small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of silica (B1680970) gel (SiO₂) coated on a plate. oup.com.aunih.govfrontiersin.orgnih.gov The plate is then placed in a sealed chamber with a suitable solvent system, known as the mobile phase. oup.com.aurdd.edu.iqamazonaws.com

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture with it. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. oup.com.au Compounds with a stronger affinity for the stationary phase will travel a shorter distance up the plate, while those with a greater affinity for the mobile phase will travel further. This results in the separation of the mixture into distinct spots on the chromatogram. oup.com.au

The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. oup.com.au By comparing the Rf value of a spot to that of a known standard, one can tentatively identify the components of the mixture. The disappearance of starting material spots and the appearance of product spots on the TLC plate provide a clear indication of the reaction's progress. nih.govrdd.edu.iqfrontiersin.orgnih.govmdpi.com

Table 1: Application of TLC in Monitoring Azetidine Derivative Synthesis

Reaction TypeStationary PhaseMobile Phase (Eluent)Visualization MethodReference
Synthesis of azetidine-2-one derivativesSilica gel 60 F254Benzene and AlcoholIodine Vapors amazonaws.com
Aza-Michael addition to form functionalized azetidinesSilica Gel (Merck Kieselgel 60 F254)n-hexane/acetone (4:1, v/v)UV light (254 nm) mdpi.com
La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy aminesMerck silica gel plates (60F-254)Not specifiedNot specified nih.govfrontiersin.org
Synthesis of azetidine and pyridazine (B1198779) derivativesPre-coated silica gel (60 F254) aluminum platesEthyl acetate (B1210297) and n-hexane (3:7)UV chamber rdd.edu.iq

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for the purity assessment of azetidine derivatives. google.comvulcanchem.com It operates on the same principle of differential partitioning as TLC but utilizes a high-pressure pump to force the mobile phase through a column packed with the stationary phase. This results in higher resolution and more accurate quantification of the components in a mixture.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions can be determined. acs.org

Table 2: Selected X-ray Crystallographic Data for Azetidine Derivatives

CompoundKey Structural Feature DeterminedSignificanceReference
1,3,3-TrinitroazetidineMolecular structureConfirmation of the synthesis of a novel energetic material. acs.org
HI salt of a 2,4-cis-disubstituted azetidineRelative and absolute stereochemistryConfirmed the (2S, 4R) stereochemistry, crucial for its use in asymmetric catalysis. nih.govnih.gov
Cu(II) and Zn(II) complexes of tridentate and quadridentate azetidine derivativesCoordination geometries (square-pyramidal and trigonal bipyramidal)Provided detailed understanding of the coordination preferences of these ligands. researchmap.jp
Palladium(II) and Platinum(II) complexes of 2,4-cis-amino azetidinesCoordination modes and diastereoisomer differentiationInformed the design of new catalysts. frontiersin.org
Azetidine-containing cyclic tetrapeptideAll-trans conformation of the macrocycleDemonstrated the influence of the azetidine ring on peptide conformation. researchgate.net
Azetidinium lead mixed halide perovskite nanocrystalsAtypical crystal structure with two distinctive interatomic distancesRevealed the structural properties of a novel optoelectronic material. aip.org

Computational and Theoretical Investigations of Azetidines

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanics-based calculations offer a fundamental understanding of the electronic structure of azetidines, which governs their chemical reactivity. cuny.edunorthwestern.edu These methods are crucial for analyzing reaction mechanisms and predicting the outcomes of chemical transformations. cuny.edu

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov This theory is particularly effective in predicting the feasibility and pathways of pericyclic reactions, such as the cycloadditions used to synthesize the azetidine (B1206935) ring. wikipedia.org

Researchers have successfully used FMO theory to guide the synthesis of azetidines via the aza Paternò-Büchi reaction, a [2+2]-cycloaddition between an imine and an alkene. nih.govresearchgate.net The success of this reaction, particularly when using acyclic imine equivalents, depends on matching the frontier molecular orbital energies of the reactants. nih.gov Computational models based on FMO theory can predict which pairs of reactants will successfully form an azetidine. thescience.devmit.edu The core principle is that a smaller energy gap between the HOMO of one reactant and the LUMO of the other facilitates the reaction by lowering the activation energy. nih.govthescience.dev This predictive power allows chemists to screen potential substrates computationally before attempting a synthesis in the lab, saving significant time and resources. thescience.devmit.edu

Density Functional Theory (DFT) has become one of the most powerful and widely used computational methods for studying azetidine systems due to its balance of accuracy and computational efficiency. mdpi.commdpi.com DFT calculations are used to determine the ground-state electronic density of a molecule to derive its energy, structure, and other properties.

Applications of DFT in azetidine chemistry are extensive:

Reaction Mechanism Analysis: DFT has been employed to understand the preference for specific reaction pathways. For instance, in the synthesis of azetidines from ynamides, DFT calculations helped explain the observed preference for a 4-exo-dig cyclization over a competing 5-endo-dig pathway. nih.gov

Electronic Structure and Reactivity: DFT is used to calculate the orbital energies of electrons, providing insight into how molecules will react. thescience.dev In the development of visible light-mediated azetidine synthesis, DFT computations revealed that the success of the reaction is determined by a competition between the desired [2+2]-cycloaddition and an unproductive alkene dimerization. nih.gov

Conformational Preferences: DFT methods are also applied to study the conformational landscape of azetidine rings, as seen in studies of L-azetidine-2-carboxylic acid. nih.gov

Energetic Materials: The stability of energetic compounds incorporating azetidine rings has been analyzed using DFT, with natural bond orbital (NBO) analysis confirming strong intramolecular conjugative interactions that contribute to molecular stability. rsc.org

The table below summarizes key applications of DFT in the study of azetidines.

DFT Application Area Specific Focus of Investigation Key Insights Gained
Reaction Pathways Synthesis of azetidines from ynamidesExplained the regiochemical preference for 4-exo-dig cyclization over the 5-endo-dig alternative. nih.gov
Reactivity Prediction Aza Paternò-Büchi reactionIdentified that reaction success depends on the competition between cycloaddition and alkene dimerization. nih.gov
Structural Analysis L-azetidine-2-carboxylic acidElucidated conformational preferences and the impact of the backbone structure on the ring pucker. nih.gov
Material Science Polycyclic energetic materialsConfirmed that intramolecular conjugation between azetidine and triazole rings enhances molecular stability. rsc.org

A primary application of quantum mechanical calculations is the accurate prediction of molecular orbital energies and the energies of transition states. rsc.org This information is critical for understanding reaction kinetics. For azetidine synthesis, researchers have used DFT to calculate the frontier orbital energies for various alkenes and oximes. thescience.devmit.edu

These calculations demonstrated that when the excited states of the reacting alkene and oxime have closely matched energies, less energy is required to reach the transition state—the point of maximum energy along the reaction coordinate that must be overcome for products to form. thescience.dev By lowering the energy of the transition state (ΔGǂ), the reaction is more likely to proceed efficiently. nih.gov Computational models can make these predictions in seconds, providing a rapid screening tool for identifying promising reactant pairs for azetidine synthesis. thescience.devmit.edu

Molecular Modeling and Simulation Approaches

Beyond electronic structure, molecular modeling techniques are used to explore the physical and dynamic properties of azetidine-containing molecules, such as their three-dimensional shape and interactions with biological macromolecules.

The four-membered azetidine ring is strained and not planar, adopting a "puckered" conformation. The specific nature of this puckering can significantly influence a molecule's properties and biological activity. Computational studies have explored these conformational preferences in detail.

A study on L-azetidine-2-carboxylic acid showed that the azetidine ring can adopt different puckered structures depending on the conformation of the peptide backbone it is part of. nih.gov The solvent environment also plays a role; as solvent polarity increases, certain conformations become more populated. nih.gov

Of particular relevance to Azetidine dihydrochloride (B599025) is the effect of protonation on the ring's conformation. In its neutral form, a fluorinated azetidine derivative was calculated to prefer a ring pucker that places the fluorine atom far from the nitrogen atom. researchgate.net However, upon protonation of the nitrogen to create a charged azetidinium cation (as in the dihydrochloride salt), the ring pucker inverts. researchgate.net In this charged state, the fluorine atom moves closer to the positively charged nitrogen, a preference driven by a stabilizing charge-dipole interaction. researchgate.net This highlights how the charge state of the azetidine nitrogen is a critical determinant of the ring's preferred conformation.

The table below outlines factors influencing the conformation of the azetidine ring.

Influencing Factor Effect on Azetidine Ring Conformation Underlying Interaction
Peptide Backbone The puckering of the azetidine ring is dependent on the overall structure of the peptide chain. nih.govSteric and electronic effects from adjacent amino acid residues.
Solvent Polarity Increased solvent polarity can shift the equilibrium to favor more polar conformations. nih.govSolute-solvent interactions.
Protonation (Charge) Protonation of the ring nitrogen can cause an inversion of the ring pucker. researchgate.netFavorable intramolecular charge-dipole interactions.
Substitution Incorporation into a macrocycle can encourage a specific, less stable conformation (e.g., all-trans). researchgate.netMacrocyclic ring strain and constraints.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an azetidine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). proquest.comrjptonline.org This method is instrumental in drug discovery for generating hypotheses about how a compound might exert its biological effect, which can then be tested with in vitro experiments. cabidigitallibrary.orgresearchgate.net

Numerous studies have used molecular docking to investigate the potential of azetidine-containing compounds as therapeutic agents. For example, azetidinone derivatives have been docked into the active sites of various enzymes to explore their potential as antimicrobial or antitubercular agents. proquest.comrjptonline.org In one such study, docking was performed on bacterial enoyl-ACP reductase, an attractive target for new antimicrobial drugs. proquest.com The results predicted specific binding modes and interactions, such as hydrogen bonding, between the azetidine derivatives and the enzyme's active site. rjptonline.orgvistas.ac.in These computational hypotheses provide a rationale for the observed in vitro activity and guide the design of more potent derivatives. proquest.com Similarly, docking studies of indole-bearing azetidines with the MAO-A enzyme have been used to generate hypotheses about their potential as antidepressant agents. cabidigitallibrary.org

Analysis of Molecular Stability and Energetic Properties

Computational chemistry offers powerful tools to dissect the energetic and stability factors that govern the behavior of cyclic molecules like azetidine. The inherent features of the four-membered ring, including ring strain and the nature of intermolecular forces, are quantifiable through theoretical investigations.

Quantification of Ring Strain Energy

A defining characteristic of four-membered heterocycles, including azetidine, is the significant ring strain that influences their stability and reactivity. researchgate.net The ring strain energy of azetidine has been quantified as 25.2 kcal mol⁻¹. researchgate.net This value is substantial and indicates a considerable deviation from the ideal tetrahedral bond angles, leading to increased potential energy compared to its larger, less-strained counterparts like pyrrolidine (B122466) and piperidine. researchgate.net The reactivity of azetidines is largely driven by this considerable ring strain. rsc.orgresearchwithrutgers.comrsc.org

The magnitude of this strain is comparable to that of other well-known small rings, such as cyclobutane (B1203170) and aziridine (B145994), highlighting the energetic instability inherent in such constrained cyclic systems. researchgate.net However, the azetidine ring is significantly more stable than that of related aziridines, which allows for both facile handling and unique reactivity that can be initiated under specific reaction conditions. rsc.orgresearchwithrutgers.comrsc.org This balance of strain and stability makes azetidine a unique scaffold in chemical synthesis. researchgate.net

CompoundRing SizeRing Strain Energy (kcal mol⁻¹)
Piperidine6-membered0
Pyrrolidine5-membered5.8
Cyclobutane4-membered26.4
Aziridine3-membered26.7
Cyclopropane3-membered27.6

Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis for Intermolecular Interactions

While direct computational studies on azetidine dihydrochloride are not extensively documented, the principles of Natural Bond Orbital (NBO) and Hirshfeld surface analysis can be applied to understand the critical intermolecular interactions within its putative crystal lattice. These interactions would be dominated by the forces between the azetidinium cation ([C₃H₈N]⁺) and the chloride anions (Cl⁻).

Natural Bond Orbital (NBO) Analysis NBO analysis is a computational method that translates complex wavefunctions into a language of localized bonds, lone pairs, and antibonding orbitals, which aligns with chemical intuition. bohrium.comuba.ar It is particularly effective for quantifying non-covalent interactions, such as hydrogen bonds, by evaluating the donor-acceptor interactions between filled (donor) and unfilled (acceptor) orbitals. uba.arresearchgate.net

In the case of this compound, the primary intermolecular interaction would be the hydrogen bond between the protonated nitrogen of the azetidinium cation and the chloride anions. NBO analysis would characterize this as a charge-transfer interaction from a lone pair (LP) of the chloride anion (the donor) to the antibonding σ*(N-H) orbital of the azetidinium cation (the acceptor). nih.gov The energy of this interaction, E(2), quantifies the strength of the hydrogen bond.

Hirshfeld Surface Analysis Hirshfeld surface analysis provides a visual and quantitative framework for exploring intermolecular interactions in crystals. rsc.org The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Strong hydrogen bonds typically appear as distinct, bright-red spots on the dnorm surface. nih.gov

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts and presents them as a scatter plot. mdpi.com For this compound, the fingerprint plot would be expected to show a high percentage contribution from H···Cl contacts, appearing as sharp, well-defined spikes, indicative of strong, directional hydrogen bonds. nih.govresearchgate.net

Analysis MethodKey Interaction InvestigatedExpected Findings for this compound
Natural Bond Orbital (NBO)N⁺—H···Cl⁻ Hydrogen BondStrong donor-acceptor interaction from Cl⁻ (LP) to azetidinium σ*(N-H).
Hirshfeld Surface (dnorm)Close Intermolecular ContactsProminent red regions on the surface corresponding to N⁺—H···Cl⁻ interactions.
Hirshfeld Surface (Fingerprint Plot)Quantification of ContactsHigh percentage contribution from H···Cl contacts, indicating their dominance in crystal packing.

Gas-Phase Formation Enthalpy Predictions

The standard molar enthalpy of formation in the gas phase (ΔfH°gas) is a fundamental thermochemical property that indicates the stability of a molecule. For azetidine, there is a notable lack of experimental data for its gas-phase enthalpy of formation in the literature. acs.org

In the absence of experimental values, computational chemistry provides essential tools for predicting these properties. High-level theoretical methods, such as the G3 method, and the use of isodesmic reactions are common approaches. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. copernicus.org This approach minimizes errors in calculation by leveraging well-established experimental enthalpy values for the other species in the reaction. copernicus.org Therefore, the gas-phase formation enthalpy for azetidine must be determined through these predictive computational models rather than direct experimental measurement.

CompoundPropertyStatusMethod of Determination
AzetidineGas-Phase Enthalpy of Formation (Δfgas)No experimental data available. acs.orgPrediction via computational methods (e.g., isodesmic reactions). copernicus.org

Advanced Applications of Azetidine Scaffolds in Chemical Research

Role in Organic Synthesis Methodologies

The azetidine (B1206935) ring, often sourced from its dihydrochloride (B599025) salt, is a cornerstone for the synthesis of complex molecular structures. After neutralization to the free base, it becomes a potent intermediate for a wide array of chemical transformations.

Azetidines as Versatile Intermediates and Building Blocks for Complex Molecular Architectures

Azetidine is a valuable building block for creating more complex molecules, largely due to the high ring strain (approx. 25.4 kcal/mol) of the four-membered ring. This strain facilitates ring-opening reactions, allowing for the introduction of diverse functionalities. Simultaneously, the ring is stable enough for handling under many reaction conditions, making it a reliable intermediate.

Azetidine dihydrochloride is frequently used as the starting material in multi-step syntheses. For example, in the creation of Janus kinase (JAK) inhibitors, substituted this compound salts are coupled with carboxylic acids using peptide coupling reagents like HATU to form amide bonds, leading to complex bioactive molecules. google.comgoogleapis.comgoogleapis.com Similarly, it is used as a nucleophile in substitution reactions to build fluorescent probes and dyes, where the azetidine moiety can enhance photophysical properties. google.comgoogle.com This versatility makes it a key component in constructing diverse molecular architectures ranging from pharmaceuticals to materials science. guidechem.comguidechem.com

Application in Stereoselective Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is critical in drug discovery. The rigid azetidine scaffold provides a valuable platform for stereoselective synthesis. Chiral azetidine derivatives can be prepared and subsequently used to control the stereochemistry of reactions.

While this compound itself is achiral, it serves as a common precursor for the synthesis of chiral azetidines. Methodologies often involve reacting the free base of azetidine with chiral auxiliaries. These chiral intermediates can then undergo diastereoselective reactions, such as nucleophilic additions or cyclizations, to generate specific stereoisomers. After the desired stereocenter is set, the auxiliary can be removed, yielding an enantioenriched azetidine-containing compound. These chiral building blocks are then incorporated into larger, complex molecules, ensuring precise control over the final product's three-dimensional structure.

Utility as Ligands and Chiral Auxiliaries in Catalytic Processes

Functionalized azetidines have emerged as effective ligands in coordination chemistry and asymmetric catalysis. guidechem.com The defined and rigid geometry of the azetidine ring helps to create a structured and predictable coordination sphere around a metal center. This can lead to enhanced control and selectivity in catalytic reactions.

Derivatives synthesized from azetidine can act as tridentate or quadridentate ligands for various metal ions. These complexes can catalyze a range of important organic reactions, including reductions, cycloadditions, and C-C bond-forming reactions. The rigidity of the azetidine scaffold within the ligand structure can significantly influence the enantioselectivity of the catalyzed reaction by creating a well-defined chiral pocket that directs the approach of the substrates.

Contributions to Medicinal Chemistry Research and Scaffold Design

The unique structural and chemical properties of the azetidine ring have made it a privileged scaffold in medicinal chemistry. Its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties.

Azetidines as Key Structural Motifs in Bioactive Compounds and Pharmacophores

The azetidine motif is a key structural component in numerous bioactive compounds and approved pharmaceuticals. Its presence can enhance metabolic stability, improve solubility, and provide a rigid framework that locks a molecule into a biologically active conformation. This compound and its derivatives are common starting points for the synthesis of these compounds. cymitquimica.com

The table below showcases several bioactive compounds where the azetidine scaffold is a crucial pharmacophore.

Compound NameTherapeutic AreaRole of Azetidine Scaffold
Azelnidipine AntihypertensiveA key component of this calcium channel blocker, contributing to its binding affinity and pharmacokinetic profile.
Cobimetinib AnticancerA mitogen-activated protein kinase (MEK) inhibitor where the azetidine ring provides structural rigidity.
Ximelagatran AnticoagulantAn oral direct thrombin inhibitor featuring an azetidine carboxylic acid derivative.
JAK Inhibitors Anti-inflammatoryUsed in various JAK inhibitors for respiratory diseases, where the azetidine amide moiety is crucial for activity. google.com

Exploration of Structure-Activity Relationships (SAR) in Azetidine Derivatives for Biological Modulation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. The azetidine ring serves as an excellent scaffold for SAR exploration due to its well-defined structure, which allows for systematic modification at its nitrogen and carbon atoms.

By starting with a simple precursor like 3-(dimethylamino)this compound, chemists can synthesize a library of derivatives with varied substituents. nih.govnih.gov These derivatives are then tested for biological activity to determine how changes in the molecular structure affect potency, selectivity, and other pharmacological parameters. For example, in the development of Ornithine Decarboxylase (ODC) inhibitors, an azetidine-substituted compound was synthesized and evaluated. acs.org Although this specific compound was found to be inactive, it provided a crucial SAR data point, suggesting that the constrained four-membered ring held the molecule in an unfavorable orientation for binding. acs.org This type of information is vital for guiding the design of more effective therapeutic agents.

The following table illustrates a hypothetical SAR study on a series of azetidine derivatives targeting a specific biological receptor.

Compound IDR1-SubstituentR2-SubstituentIC₅₀ (nM)
AZ-01 -H-H580
AZ-02 -CH₃-H250
AZ-03 -Phenyl-H85
AZ-04 -Phenyl-CH₃410
AZ-05 4-Fluorophenyl-H35

This table is a representative example of SAR data and does not reflect actual experimental results for a specific target.

Azetidine Scaffolds in Antimicrobial and Antitubercular Agent Research (Focus on in vitro Mechanistic Studies)

The unique structural properties of the azetidine ring have positioned it as a valuable scaffold in the development of novel antimicrobial and antitubercular agents. In vitro mechanistic studies have revealed that azetidine-containing compounds can disrupt essential bacterial processes, primarily through interference with cell envelope biogenesis and enzyme inhibition.

A significant breakthrough in antitubercular research involves a series of azetidine derivatives, termed BGAz, that exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis. nih.govnih.gov Mechanistic studies indicate that these compounds function by interfering with the biogenesis of the mycobacterial cell envelope, specifically by inhibiting the late stages of mycolic acid biosynthesis. nih.govnih.govacs.org

In vitro experiments have demonstrated that BGAz compounds lead to a significant depletion of mycolates, which are crucial components of the mycobacterial cell wall. nih.gov This disruption of mycolic acid assembly is achieved through a mechanism that is distinct from that of existing mycobacterial cell wall inhibitors. nih.govnih.gov Transcriptomic analysis and radiolabeled precursor incorporation studies have confirmed that the primary effect of these azetidine derivatives is the specific arrest of lipid biosynthesis, with minimal immediate impact on DNA, RNA, or protein synthesis. researchgate.net

The potent activity of these compounds is highlighted by their low minimum inhibitory concentration (MIC) values against various mycobacterial strains. nih.govresearchgate.net

Table 1: In Vitro Antitubercular Activity of BGAz Compounds

Importantly, these azetidine derivatives show no detectable drug resistance, making them promising candidates for further development as novel antitubercular chemotherapies. nih.govresearchgate.net

The azetidine scaffold is a key component of β-lactam antibiotics, which include penicillins and cephalosporins. The antibacterial action of these molecules stems from the inhibition of enzymes known as transpeptidases, or penicillin-binding proteins (PBPs), which are essential for the final steps of bacterial cell wall (peptidoglycan) synthesis. nih.govnih.gov

The mechanism of inhibition involves the strained four-membered β-lactam ring of the azetidinone structure. youtube.comyoutube.com This strained ring mimics the D-Ala-D-Ala peptide substrate of the transpeptidase enzyme. nih.gov The enzyme's active site serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. nih.govyoutube.com This process effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan strands. youtube.com The inhibition of cell wall biosynthesis ultimately leads to cell lysis and bacterial death. nih.gov This mechanism-based inhibition, where the enzyme participates in its own inactivation, is often referred to as a "suicide inhibitor" mechanism. youtube.com

Azetidine-Containing Amino Acid Surrogates and Peptidomimetics

Azetidine-containing amino acids serve as valuable building blocks for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability and bioavailability. The incorporation of the constrained four-membered azetidine ring into a peptide backbone induces significant conformational changes, influencing the secondary structure of the resulting molecule. nih.gov

For example, azetidine-2-carboxylic acid, a four-membered ring analogue of proline, has been incorporated into polypeptides to study its effect on peptide bond conformation. nih.gov Research has shown that introducing an azetidine residue can perturb the typical secondary structure of proline-containing peptides. nih.gov

Furthermore, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small to medium-sized cyclic peptides. nih.gov The inclusion of this azetidine-based surrogate has been shown to:

Improve cyclization efficiency: The rigid azetidine ring pre-organizes the linear peptide precursor into a conformation that is favorable for macrocyclization. nih.gov

Enhance proteolytic stability: The non-natural azetidine linkage is resistant to cleavage by proteases, thereby increasing the half-life of the peptide. nih.gov

Allow for late-stage functionalization: The nitrogen atom of the azetidine ring can be selectively modified after cyclization, enabling the attachment of tags, dyes, or other functionalities. nih.gov

These studies highlight the utility of azetidine scaffolds in creating conformationally defined and more robust peptide analogues for therapeutic and research applications. nih.govmdpi.com

Design and Profiling of CNS-Focused Lead-Like Libraries Incorporating Azetidines

The development of drugs targeting the central nervous system (CNS) presents a significant challenge, largely due to the stringent requirements for crossing the blood-brain barrier (BBB). Azetidine-based scaffolds have been strategically employed in the design of CNS-focused compound libraries due to their ability to impart favorable physicochemical properties. nih.gov

Researchers have described the synthesis and diversification of densely functionalized azetidine ring systems to generate a wide variety of fused, bridged, and spirocyclic molecular frameworks. nih.govoregonstate.edunih.gov A key strategy in the design of these libraries is the pre-optimization of scaffolds to possess "CNS drug-like" properties. nih.gov This involves a careful selection of building blocks and synthetic pathways to control parameters such as molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds. nih.govresearchgate.net

A representative library of these azetidine-containing compounds underwent extensive in vitro profiling to assess their physicochemical and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. nih.govbroadinstitute.org

Table 2: Physicochemical Properties of Representative Azetidine-Based Library Members

Data sourced from Lowe et al. (2012). CNS MPO (Central Nervous System Multiparameter Optimization) score is on a scale of 0-6, with ≥4 considered desirable.

The application of a CNS multiparameter optimization (MPO) algorithm revealed that many of the synthesized compounds displayed high desirability scores, indicating a good balance of properties required for BBB penetration and CNS activity. nih.gov This strategic use of the azetidine scaffold allows for the creation of structurally diverse libraries that are enriched with lead-like molecules suitable for CNS drug discovery programs. nih.govresearchgate.net

Applications in Materials Science

Azetidines as Monomers in Polymer Synthesis (e.g., Polyamines via Ring-Opening Polymerization)

In materials science, azetidines are utilized as valuable monomers for the synthesis of polymers, particularly polyamines. rsc.org The reactivity of the azetidine ring is driven by its considerable ring strain (approximately 25.7 kcal/mol), which makes it susceptible to ring-opening polymerization (ROP). rsc.org This process allows for the creation of linear polyamines, such as poly(trimethylenimine), with controlled molecular weights and low dispersity. rsc.orgnih.gov

Both cationic and anionic ROP mechanisms can be employed to polymerize azetidine monomers. rsc.orgopenalex.org

Cationic ROP: This method is often initiated by acids and proceeds through an azetidinium intermediate.

Anionic ROP: This typically involves N-activated azetidines, such as N-sulfonyl derivatives (e.g., N-(p-tolylsulfonyl)azetidine). The activating group enhances the susceptibility of the ring to nucleophilic attack, allowing for a living polymerization process. nih.gov

The living nature of the anionic ROP of certain N-sulfonylazetidines enables the synthesis of well-defined polymers and even block copolymers. nih.gov Following polymerization, the activating sulfonyl groups can be reductively cleaved to yield the final linear poly(trimethylenimine). nih.gov The resulting polyamines have a wide range of potential applications, including use in antimicrobial coatings, CO2 adsorption materials, and for non-viral gene transfection. rsc.org

Development of Azetidine-Containing Energetic Materials

The inherent ring strain of the four-membered azetidine ring, with values up to 104.6 kJ/mol, makes it a promising scaffold for the development of energetic materials. researchgate.net This strain, when combined with explosophoric functional groups like nitro groups, can lead to high-energy compounds with favorable performance characteristics. Research in this area aims to balance energy output with safety and stability, leading to the design of novel melt-castable explosives and propellant plasticizers. acs.orgchemrxiv.org

A significant focus has been on creating polycyclic energetic materials by combining the azetidine structure with other nitrogen-rich heterocycles, such as triazoles. rsc.orgnih.gov This strategy has been shown to effectively increase the density and decomposition temperature of the resulting compounds. nih.gov For instance, combining azetidine with azobis-1,2,4-triazole or bi-1,2,4-triazole has yielded polycyclic compounds with high thermal stability, exhibiting decomposition temperatures exceeding 200 °C. rsc.orgnih.gov The introduction of the azetidine structure can enhance the density of the energetic system, a crucial factor for performance. nih.gov

Recent synthetic advancements, such as the visible-light-mediated aza Paternò–Büchi reaction, have enabled the scalable synthesis of densely functionalized azetidines with varied stereochemistry. acs.orgnih.gov This photochemical strategy allows for the creation of tunable azetidine-based energetic materials. acs.orgdocumentsdelivered.com The resulting nitroazetidine compounds have demonstrated improved properties compared to traditional materials, including higher densities, better oxygen balances, and increased detonation pressures and velocities. chemrxiv.org The stereochemical arrangement of substituents on the azetidine ring has a significant impact on the physical properties of these energetic materials, influencing whether they are suitable as solid melt-castable explosives or liquid propellant plasticizers. acs.orgnih.gov

Key research findings in this area highlight the synthesis of compounds like 3,3-dinitroazetidine (B175035) (DNAZ) and its derivatives. nih.gov These structures serve as building blocks for more complex energetic materials. nih.govresearchgate.net The stability of these compounds is attributed to strong p–π conjugation effects and extensive intra-crystal interactions. nih.gov

Table 1: Properties of Azetidine-Based Energetic Materials

Compound/Strategy Key Features Reported Properties Reference(s)
Polycyclic Triazolyl Azetidines Combination of azetidine with azobis-1,2,4-triazole or bi-1,2,4-triazole. High density; Decomposition temperatures >200 °C; High thermal stability. rsc.orgnih.gov
Nitroazetidines via Photochemistry Synthesized using visible-light aza Paternò–Büchi reaction. Tunable physical properties; Higher densities; Better oxygen balances; Increased detonation pressures and velocities. acs.orgchemrxiv.org
3,3-dinitroazetidine (DNAZ) Derivatives Used as a building block in combination with other energetic scaffolds. High nitrogen-oxygen content (75-79%); Positive oxygen balance; Good experimental densities (1.75-1.80 g cm⁻³). researchgate.netnih.gov

Functional Materials for Adsorption and Coatings

The unique properties of the azetidine ring have been harnessed to create functional polymers for applications in adsorption and coatings. Through cationic ring-opening polymerization, azetidine monomers can be converted into branched poly(propylenimine) (PPI). researchgate.netacs.org These polymers, rich in amine groups, are effective adsorbents, particularly for carbon dioxide (CO₂). researchgate.net

Research has focused on impregnating these PPI polymers onto porous silica (B1680970) scaffolds, such as SBA-15, to create composite materials for CO₂ capture. researchgate.net The resulting adsorbents demonstrate significant CO₂ uptake. For example, a composite with 0.39 wt% organic content showed an adsorption capacity of 0.93 mmol g⁻¹ when exposed to a 10% CO₂ mixture. researchgate.net The distribution of primary, secondary, and tertiary amines within the polymer structure, which can be controlled by polymerization conditions, is crucial to its adsorption efficiency. acs.org The high density of amine groups in these polymers also makes them suitable for other adsorption applications, such as metal chelation in wastewater treatment. utwente.nlrsc.org

Beyond CO₂ capture, polymers derived from azetidine have potential applications in functional coatings. The high amine density of polyamines synthesized from aziridine (B145994) and azetidine monomers lends them utility in creating antibacterial and anti-microbial coatings. utwente.nlrsc.org Azetidine-based surface-active agents, or surfactants, have also been developed, indicating their potential use in formulations for coatings and other surface applications. jnsparrowchemical.com

Table 2: Azetidine-Based Materials for Adsorption Applications

Material Synthesis Method Application Key Findings Reference(s)
Branched Poly(propylenimine) (PPI)/Silica Composite Cationic ring-opening polymerization of azetidine impregnated onto silica. CO₂ Capture Adsorption capacity of 0.93 mmol g⁻¹ was achieved. Polymerization conditions control amine distribution and efficiency. researchgate.netacs.org
Polyamines from Azetidine Cationic or anionic ring-opening polymerization. Metal Chelation High amine density allows for effective removal of metal ions like Cr(III) from solutions. utwente.nl
Polyamines from Azetidine/Aziridine Ring-opening polymerization. Antibacterial Coatings The resulting polymers have applications as antimicrobial and antiviral coatings. utwente.nlrsc.org

Emerging Applications (e.g., Bioconjugation to Cyclic Peptides)

Azetidine scaffolds are finding emerging applications in the field of peptide chemistry, particularly in the synthesis and functionalization of cyclic peptides. The incorporation of azetidine-based amino acids, such as 3-aminoazetidine (3-AAz), into peptide backbones serves as a powerful tool for influencing peptide structure and function. researchgate.netnih.gov

The strained four-membered ring of azetidine acts as a potent turn-inducing element. researchgate.netnih.gov This property facilitates the efficient synthesis of small head-to-tail cyclic peptides (e.g., tetra-, penta-, and hexapeptides), which are often challenging to produce using standard methods. researchgate.net The introduction of an azetidine moiety into the linear peptide precursor can significantly improve cyclization yields. researchgate.netnih.gov Furthermore, these azetidine-containing peptides can be deprotected with strong acid without degrading the strained ring system. researchgate.net

A key advantage of incorporating azetidine is the potential for late-stage functionalization, which is crucial for bioconjugation. researchgate.netnih.gov The nitrogen atom within the azetidine ring provides a site for chemoselective modification after the peptide macrocycle has been formed. This allows for the attachment of various functional molecules. For instance, dyes for imaging or biotin (B1667282) tags for affinity-based applications can be readily conjugated to the cyclic peptide via the azetidine nitrogen. researchgate.netnih.gov This is achieved either through substitution at the nitrogen or via a click-based approach using a propynyl (B12738560) carbamate (B1207046) on the azetidine ring. researchgate.net This method of bioconjugation leaves the side chains of the other amino acids free to engage in target interactions. researchgate.net

The inclusion of azetidine can also enhance the biological properties of peptides. For example, incorporating a 3-AAz unit into a cyclohexapeptide has been shown to improve its stability against proteases compared to the unmodified macrocycle. researchgate.netnih.gov

Table 3: Applications of Azetidine in Cyclic Peptides

Application Azetidine Derivative Function Outcome Reference(s)
Improved Macrocyclization 3-aminoazetidine (3-AAz) Turn-inducing element Greatly improved cyclization yields for small (tetra- to hexa-) peptides. researchgate.netnih.gov
Late-Stage Functionalization 3-aminoazetidine (3-AAz) Site for chemoselective modification Attachment of dyes (for imaging) and biotin tags post-cyclization. researchgate.netnih.gov
Bioconjugation 2-azetidinylcarboxylic acids Peptide chain component Formation of di- and tripeptides for further biological studies. acs.org
Enhanced Proteolytic Stability 3-aminoazetidine (3-AAz) Structural modification Increased stability of a cyclohexapeptide towards proteases. researchgate.netnih.gov

Future Research Directions and Overcoming Challenges in Azetidine Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

The construction of the strained four-membered azetidine (B1206935) ring has historically been a challenge, limiting its widespread use. chemicalbook.comresearchgate.net Consequently, a major focus of current research is the development of new synthetic routes that are not only efficient but also sustainable and scalable.

Recent advancements have moved towards milder conditions and greater atom economy. Methodologies employing visible light, such as the aza Paternò-Büchi reaction, represent a sustainable approach to forming functionalized azetidines. springernature.comresearchgate.net For instance, an intermolecular [2+2] photocycloaddition using an Iridium(III) photocatalyst and blue light has been reported to synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org Similarly, a copper-catalyzed photoinduced radical cyclization of ynamides offers a general route to highly functionalized azetidines under visible light irradiation. nih.gov

Other innovative strategies include:

Palladium-catalyzed C-H amination : This method allows for the intramolecular cyclization of picolinamide (B142947) (PA) protected amines to form azetidines from substrates with unactivated C-H bonds. organic-chemistry.org

Ring expansion/contraction : The synthesis of azetidines can be achieved through the ring expansion of 1-arenesulfonylaziridines using dimethylsulfoxonium methylide, often facilitated by microwave irradiation. organic-chemistry.orgmagtech.com.cn

Use of sulfonium (B1226848) salts : An efficient method involves the cyclization of arylglycine derivatives with (2-bromoethyl)sulfonium triflate under mild conditions to produce C2-substituted azetidines. organic-chemistry.orgthieme-connect.com

Gold-catalyzed cyclization : Chiral azetidin-3-ones can be synthesized via a gold-catalyzed oxidative cyclization of N-propargylsulfonamides, avoiding the use of hazardous diazo intermediates. nih.gov

The scalability of these new methods is a critical factor for industrial applications. A notable achievement in process chemistry was the 650-kg scale synthesis of a key azetidine-containing intermediate for a glucokinase inhibitor, demonstrating that modern methods can be adapted for large-scale production. rsc.org

Synthetic Method Key Reagents/Catalysts Key Features Reference(s)
Aza Paternò-Büchi ReactionIr(III) photocatalyst, visible lightAtom-economical, uses accessible starting materials. rsc.orgspringernature.com
Radical 4-exo-dig CyclizationCopper photoredox catalyst, visible lightFull regioselectivity control, good functional group tolerance. nih.gov
Intramolecular C-H AminationPalladium(II) catalystForms azetidines from unactivated C-H bonds. organic-chemistry.org
Annulation of Glycine Esters(2-Bromoethyl)sulfonium triflate, DBUMild conditions, operationally simple, high-yielding. organic-chemistry.orgthieme-connect.com
Gold-Catalyzed OxidationGold catalyst, N-propargylsulfonamidesBypasses toxic diazo intermediates, stereoselective. nih.gov
Ring ExpansionDimethylsulfoxonium methylide, microwaveOne-pot reaction from aziridines. organic-chemistry.org

Advancements in Stereoselective and Regioselective Functionalization of Azetidines

Once the azetidine ring is formed, its precise functionalization is the next major challenge. Research is focused on developing methods that can control where and how new substituents are added to the ring (regioselectivity) and in what three-dimensional orientation (stereoselectivity).

A powerful strategy for regioselective functionalization involves directed lithiation, where a specific group on the molecule guides a strong base to remove a proton from a desired location. nih.gov In the case of 2-arylazetidines, the azetidine ring itself can act as a directing group. thieme-connect.com The outcome of the reaction can be switched by changing the substituent on the azetidine nitrogen. rsc.orgrsc.org

Ortho-C–H Functionalization : When the nitrogen atom bears an alkyl group, lithiation occurs on the ortho-position of the aryl ring. This allows for the introduction of a wide range of electrophiles at that specific site. nih.govrsc.org The use of n-hexyllithium (B1586676) has been identified as a safer alternative to the more commonly used n-butyllithium for this transformation. nih.gov

α-Benzylic Functionalization : Conversely, if the nitrogen is protected with an electron-withdrawing group like a Boc (tert-butyloxycarbonyl) group, lithiation occurs at the benzylic position (the carbon adjacent to both the nitrogen and the aryl ring). rsc.orgrsc.org

This regiochemical switch provides a versatile toolbox for creating different substitution patterns on the 2-arylazetidine scaffold. nih.gov Furthermore, stereoselective methods are being developed, such as the use of azetidine-borane complexes, which allows for the regioselective lithiation at the benzylic position in complexes with a specific (syn) stereochemistry. nih.gov This has led to new strategies for synthesizing N-alkyl-2,2-disubstituted azetidines. nih.gov

N-Substituent Type Directing Effect Position of Functionalization Reference(s)
N-AlkylAzetidine ring directs lithiationortho-position of the aryl ring nih.govrsc.orgrsc.org
N-Boc (Electron-withdrawing)N-substituent directs lithiationα-benzylic position rsc.orgrsc.org
Borane (B79455) Complex (BH₃)BH₃ group promotes lithiationBenzylic position (syn-stereoisomer) nih.gov

Exploration of Novel Reactivity Patterns and Transformation Strategies for Azetidines

The inherent ring strain of azetidines is a key driver of their reactivity, enabling chemical transformations that are not readily accessible with less strained systems. rsc.orgresearchwithrutgers.com A significant area of research is the exploration of novel reactions that take advantage of this strain. This includes strain-driven ring-opening reactions, where the four-membered ring is opened to form linear amines, and C-H functionalization, which allows for the direct modification of C-H bonds on the azetidine ring itself. rsc.org

Recent advances in this area include:

Direct C(sp³)–H Functionalization : Methods have been developed for the direct arylation of C-H bonds on the azetidine ring, often using a directing group to control the position of the reaction. rsc.org

Strain-Release Reactions : The use of 1-azabicyclo[1.1.0]butane (ABB), a highly strained bicyclic azetidine derivative, has emerged as a powerful strategy. acs.org These reagents undergo strain-release reactions with various nucleophiles to provide rapid access to diverse, functionalized azetidines. acs.org

Cycloaddition Reactions : Azetines, the unsaturated counterparts to azetidines, can participate in [3+2]-cycloaddition reactions to form more complex bicyclic systems. nih.gov The aza Paternò-Büchi reaction is another example of a [2+2] cycloaddition used to construct the azetidine ring itself. rsc.orgspringernature.com

These novel reactivity patterns expand the synthetic utility of azetidines, allowing them to be used as versatile intermediates for the construction of other important molecular scaffolds. researchgate.net

Enhanced Integration of Computational and Experimental Approaches in Azetidine Design

The synergy between computational modeling and experimental work is accelerating progress in azetidine chemistry. mit.edu Theoretical calculations can provide deep insights into reaction mechanisms and predict the feasibility of new transformations, saving significant time and resources in the laboratory. nih.gov

Recently, researchers have successfully used computational models to guide the synthesis of azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of various starting materials (alkenes and oximes), they were able to predict which pairs would successfully react to form azetidines. mit.edu This predictive power allows chemists to screen potential reactions in silico before attempting them experimentally, moving away from a traditional trial-and-error approach. mit.edu

Computational studies have also been crucial in understanding selectivity. For example, DFT (Density Functional Theory) calculations were used to explain the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway in the copper-catalyzed synthesis of azetidines. nih.gov Similarly, calculations have helped to support experimental findings regarding the structure and reactivity of azetidine-borane complexes, suggesting that the borane group promotes lithiation through an electrostatic effect. nih.gov

Expanding the Scope of Azetidine Applications in Interdisciplinary Scientific Fields

The unique structural and electronic properties of azetidines make them valuable in a variety of scientific disciplines beyond traditional organic synthesis. researchgate.net

Medicinal Chemistry : Azetidines are increasingly recognized as "privileged motifs" in drug discovery. rsc.org They serve as bioisosteres, replacing other groups like gem-dimethyl or carbonyl functionalities, to improve the physicochemical properties of drug candidates. nih.gov Azetidine-containing compounds are being explored for treating neurological diseases such as Parkinson's disease and Tourette's syndrome. sciencedaily.com They are also key building blocks for anticancer drugs, antibiotics, and anesthetics. guidechem.comnih.gov The development of azetidine sulfonyl fluorides provides a flexible platform for creating new molecular scaffolds for drug discovery. acs.orgnih.gov

Materials Science : The reactivity of azetidines makes them useful monomers for polymerization. rsc.org Cationic and anionic ring-opening polymerization of azetidines and their aziridine (B145994) precursors can produce polyamines. utwente.nl These polymers have potential applications in areas such as CO₂ adsorption, antibacterial coatings, and materials templating. utwente.nl

Catalysis : Chiral, enantiomerically pure azetidines are being used as ligands and auxiliaries in asymmetric catalysis, helping to control the stereochemical outcome of chemical reactions. researchgate.net

The continued development of synthetic methods and a deeper understanding of their reactivity will undoubtedly lead to the discovery of even more diverse applications for this versatile class of heterocycles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Azetidine dihydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reacting azetidine with hydrochloric acid under controlled conditions. Key steps include:

  • Purification : Use recrystallization or column chromatography to isolate the dihydrochloride salt.
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is recommended .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols in the main manuscript or supplementary materials .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves (tested for HCl compatibility via manufacturer charts) and safety goggles. Conduct work in a fume hood to avoid inhalation of aerosols .
  • Storage : Keep in airtight, corrosion-resistant containers at 2–8°C. Monitor humidity to prevent hydrolysis, as azetidine derivatives are moisture-sensitive .
  • Training : All personnel must complete hazard-specific training, including emergency procedures for spills or exposure (e.g., immediate rinsing with water for skin/eye contact) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Structural Confirmation : X-ray crystallography for solid-state structure; FT-IR spectroscopy to identify functional groups (e.g., NH stretches in azetidine rings).
  • Purity Analysis : Combine HPLC with evaporative light scattering detection (ELSD) for non-UV-absorbing impurities. Validate against certified reference materials (CRMs) where available .
  • Batch Consistency : Include Certificates of Analysis (CoA) with each batch, detailing lot-specific purity (>99%), residual solvents, and heavy metal content (<10 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments under standardized conditions (pH, temperature, cell lines) to isolate variables. For example, conflicting cytotoxicity data may arise from differences in cell culture media ionic strength .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Highlight methodological variations (e.g., assay type, exposure duration) in the discussion section .
  • Mechanistic Studies : Employ knock-out models or competitive inhibitors to validate target specificity, reducing false positives from off-target interactions .

Q. What strategies are effective in optimizing the solubility of this compound for in vivo applications?

  • Methodological Answer :

  • Co-Solvent Systems : Test biocompatible solvents like PEG-400 or cyclodextrins to enhance aqueous solubility. Measure logP values to assess hydrophilicity adjustments .
  • Salt Screening : Explore alternative counterions (e.g., citrate, phosphate) to improve pharmacokinetic profiles while retaining bioactivity .
  • Formulation Studies : Use dynamic light scattering (DLS) to monitor nanoparticle encapsulation efficiency, ensuring stability in physiological buffers .

Q. What experimental approaches are used to investigate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., azetidine-D₄ dihydrochloride) to track metabolic fate via mass spectrometry .
  • In Vivo Pharmacokinetics : Conduct radiolabeled studies (¹⁴C or ³H) in rodents, correlating plasma half-life with urinary/fecal excretion profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.